molecular formula C11H15F2NO3S2 B2653573 2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide CAS No. 1396812-19-3

2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Cat. No.: B2653573
CAS No.: 1396812-19-3
M. Wt: 311.36
InChI Key: ZLZPFNMPSOYDDD-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a complex organic compound characterized by the presence of difluoro, hydroxy, methyl, and methylthio groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 2,6-difluorobenzenesulfonyl chloride, reacts with 2-hydroxy-2-methyl-3-(methylthio)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The difluoro groups may enhance binding affinity to certain enzymes or receptors, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide: Lacks the methylthio group, which may affect its reactivity and binding properties.

    2,6-difluoro-N-(3-(methylthio)propyl)benzenesulfonamide: Lacks the hydroxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is unique due to the combination of difluoro, hydroxy, and methylthio groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-difluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO3S2/c1-11(15,7-18-2)6-14-19(16,17)10-8(12)4-3-5-9(10)13/h3-5,14-15H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZPFNMPSOYDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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